Hydrophobicity (XLogP3) Comparison: Balanced Lipophilicity vs. Methyl Ester, Unsubstituted, and 2-Methyl Regioisomer
The target compound exhibits an XLogP3 of 0.1, positioning it between the more hydrophilic methyl ester (XLogP3 = −0.2) and the more lipophilic 2-methyl regioisomer (XLogP3 = 0.7), while matching the unsubstituted ethyl ester (XLogP3 = 0) [1]. This intermediate lipophilicity confers a distinct balance of aqueous solubility and membrane permeability that is critical for consistent pharmacokinetic behavior in tetrazole-containing drug candidates [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | Methyl 1-methyl-1H-tetrazole-5-carboxylate: −0.2; Ethyl tetrazole-5-carboxylate (unsubstituted): 0; Ethyl 2-methyl-2H-tetrazole-5-carboxylate: 0.7 |
| Quantified Difference | Δ = +0.3 vs. methyl ester; Δ = +0.1 vs. unsubstituted; Δ = −0.6 vs. 2-methyl regioisomer |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18) |
Why This Matters
Even a ΔXLogP3 of 0.3–0.6 can significantly shift logD, solubility, and passive permeability, making the target compound the optimal choice when a neutral, balanced lipophilicity tetrazole ester is required for SAR campaigns.
- [1] PubChem. (2026). Computed XLogP3 values for CID 13824171 (target), CID 13508229 (methyl ester), CID 7020281 (unsubstituted ethyl ester), CID 13824172 (2-methyl regioisomer). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
